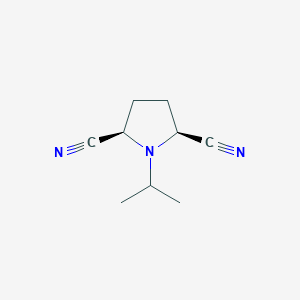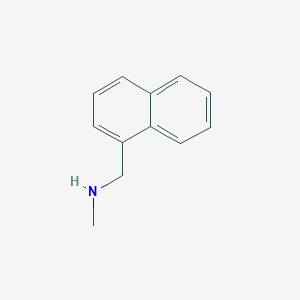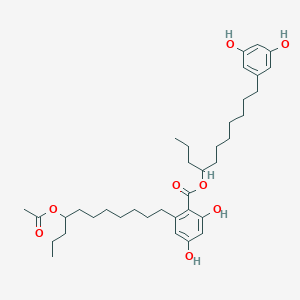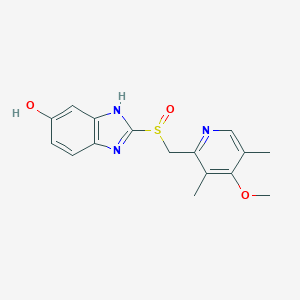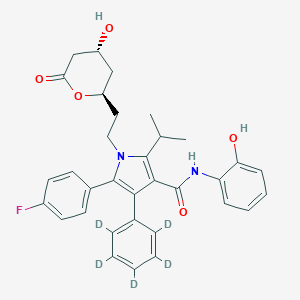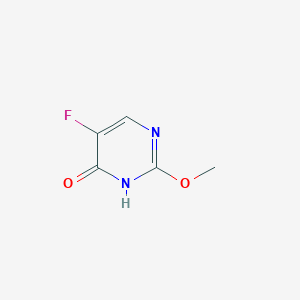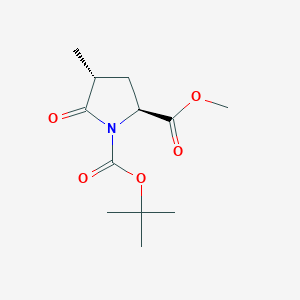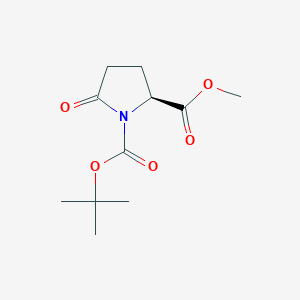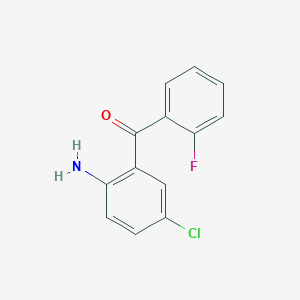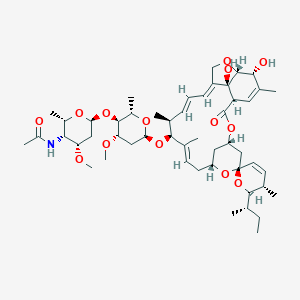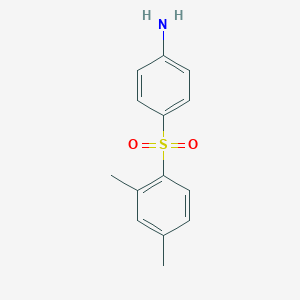
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, also known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide compound that has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory cytokines. 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to inhibit the activity of certain proteins, such as nuclear factor kappa B (NF-κB), which are involved in the regulation of cell growth and inflammation.
Effets Biochimiques Et Physiologiques
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as COX-2, and reduce the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in lab experiments is its specificity. It has been found to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline is its potential toxicity. Studies have shown that high doses of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline can be toxic to cells and may cause cell death.
Orientations Futures
There are several future directions for research on 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline. One area of research is to further investigate its mechanism of action. Studies have suggested that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline may work by inhibiting the activity of certain enzymes and proteins, but the exact mechanisms are not fully understood. Another area of research is to explore its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, there is a need to investigate the potential side effects of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline and to develop ways to mitigate its toxicity.
Conclusion
In conclusion, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, or 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline, is a chemical compound that has various applications in scientific research. It has been found to have anti-tumor, anti-inflammatory, and analgesic properties, and has been shown to selectively inhibit the activity of certain enzymes and proteins. While there are limitations to its use, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline remains a valuable tool for studying the mechanisms of inflammation and cancer, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline in its pure form.
Applications De Recherche Scientifique
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has been found to have various applications in scientific research. One of its most significant applications is in the field of cancer research. Studies have shown that 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has anti-tumor properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells and has been shown to induce apoptosis, or programmed cell death, in these cells.
In addition to its anti-tumor properties, 4-(2,4-Dimethylbenzene-1-sulfonyl)aniline has also been found to have anti-inflammatory and analgesic effects. It has been shown to inhibit the production of inflammatory cytokines and to reduce pain in animal models.
Propriétés
Numéro CAS |
105456-58-4 |
|---|---|
Nom du produit |
4-(2,4-Dimethylbenzene-1-sulfonyl)aniline |
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
4-(2,4-dimethylphenyl)sulfonylaniline |
InChI |
InChI=1S/C14H15NO2S/c1-10-3-8-14(11(2)9-10)18(16,17)13-6-4-12(15)5-7-13/h3-9H,15H2,1-2H3 |
Clé InChI |
YTPKVTAYQVPKRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



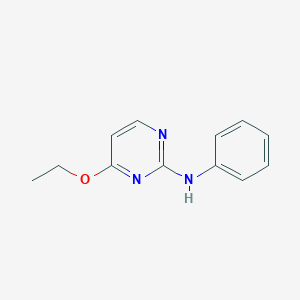
![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)
